2-Isopropyl-4-(trifluoromethyl)aniline chemical structure and properties
2-Isopropyl-4-(trifluoromethyl)aniline chemical structure and properties
Primary CAS: 1101062-04-7 Synonyms: 2-Isopropyl-4-(trifluoromethyl)benzenamine; 4-Amino-3-isopropylbenzotrifluoride Molecular Formula: C₁₀H₁₂F₃N Molecular Weight: 203.20 g/mol [1][2]
Executive Summary
This technical guide profiles 2-Isopropyl-4-(trifluoromethyl)aniline , a specialized fluorinated intermediate critical in the synthesis of next-generation agrochemicals and kinase-targeted pharmaceuticals.[1][2] Distinguished by its unique substitution pattern, this molecule combines the lipophilic, metabolic stability of the trifluoromethyl group (-CF₃) with the steric bulk of an isopropyl group ortho to the amine. This specific architecture makes it a high-value scaffold for modulating binding affinity in hydrophobic pockets of enzymes (e.g., kinases) and increasing the environmental persistence of herbicides.
Molecular Architecture & Physiochemical Profile[1][3]
The functional utility of 2-isopropyl-4-(trifluoromethyl)aniline stems from the interplay between its electronic and steric features.[1][2]
Structure-Activity Relationship (SAR) Logic[1][2]
-
The Aniline Handle (-NH₂): Serves as the primary nucleophile for downstream derivatization (e.g., urea formation, amide coupling, or heterocycle construction).
-
The Trifluoromethyl Group (-CF₃): Located para to the amine, it exerts a strong electron-withdrawing effect (
), lowering the pKa of the aniline nitrogen compared to unsubstituted aniline. This reduces oxidative metabolism and increases lipophilicity (LogP). -
The Isopropyl Group (-CH(CH₃)₂): Located ortho to the amine, it introduces significant steric hindrance. This "ortho-effect" restricts rotation around the C-N bond in downstream amides/ureas, locking active conformations—a critical strategy in designing atropisomeric drugs or rigidifying inhibitor binding.[2]
Physiochemical Data Table
Data represents consensus values derived from computational models and analogue comparisons.[1]
| Property | Value | Technical Note |
| Appearance | Pale yellow to colorless liquid | Darkens upon oxidation/light exposure.[1][2] |
| Boiling Point | ~235–240 °C (760 mmHg) | Extrapolated from 4-(trifluoromethyl)aniline (185°C) + isopropyl shift.[1] |
| Density | 1.18 ± 0.05 g/cm³ | Denser than water due to fluorination.[2] |
| pKa (Conjugate Acid) | ~3.5–4.0 | Lower than aniline (4.6) due to -CF₃ withdrawing effect.[1][2] |
| LogP | 3.2 ± 0.3 | Highly lipophilic; excellent membrane permeability.[2] |
| H-Bond Donors | 2 | Primary amine.[1][2] |
| H-Bond Acceptors | 3 | Nitrogen + 3 Fluorines.[1][2] |
Synthetic Routes & Process Chemistry
The synthesis of 2-isopropyl-4-(trifluoromethyl)aniline presents a classic problem in regioselectivity. Two primary routes are recommended depending on the scale and purity requirements.
Route A: Direct Regioselective Alkylation (Industrial Scale)
This method utilizes the synergistic directing effects of the substituents on the starting material, 4-(trifluoromethyl)aniline .
-
Causality: The amino group (-NH₂) is a strong ortho/para activator.[1][2] The trifluoromethyl group (-CF₃) is a meta deactivator.[1][2]
-
Regiochemistry: Position 2 is ortho to the activator and meta to the deactivator.[2] Both groups direct the incoming electrophile to this position, making the reaction highly selective.
Protocol:
-
Charge: Load 4-(trifluoromethyl)aniline (1.0 eq) and a Lewis Acid catalyst (AlCl₃ or Zeolite Y, 0.2 eq) into a high-pressure reactor.
-
Alkylation: Pressurize with Propylene gas (or add Isopropyl Chloride dropwise) at 150–180°C.
-
Workup: Quench with ice water, basify with NaOH to liberate the free amine, and extract with toluene.
-
Purification: Fractional distillation is required to separate the mono-isopropyl product from the 2,6-diisopropyl impurity.[1][2]
Route B: Suzuki-Miyaura Coupling (Precision Research)
For drug discovery applications requiring >99% isomeric purity, a cross-coupling approach is preferred to avoid over-alkylation.
Protocol:
-
Starting Material: 2-Bromo-4-(trifluoromethyl)aniline.[1][2]
-
Coupling: React with Isopropenylboronic acid pinacol ester using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3 eq) in Dioxane/Water (4:1) at 90°C.
-
Reduction: The resulting intermediate (2-isopropenyl-4-(trifluoromethyl)aniline) is hydrogenated (H₂, Pd/C) in MeOH to yield the isopropyl product.[1][2]
Visualization of Chemical Logic
The following diagram illustrates the synthesis logic and the SAR decision matrix used by medicinal chemists when selecting this building block.
Caption: Synthesis logic showing the synergistic directing effects leading to regioselective formation, and downstream medicinal utility.
Functional Utility & Applications
Medicinal Chemistry (Kinase Inhibitors)
In the development of inhibitors for kinases such as B-Raf or VEGFR , the 2-isopropyl-4-(trifluoromethyl)aniline moiety serves a dual purpose:
-
Hydrophobic Filling: The isopropyl group fills hydrophobic pockets (e.g., the gatekeeper region) that are too large for a methyl group but too small for a phenyl ring.
-
Conformational Lock: When coupled to a heterocycle (e.g., via a urea linkage), the ortho-isopropyl group forces the aniline ring to twist out of plane relative to the urea, often locking the molecule into a bioactive conformation that matches the enzyme active site.
Agrochemicals
The compound is a precursor for dinitroaniline-class herbicides and novel carboxamide fungicides.[1][2] The -CF₃ group prevents rapid degradation in soil (hydrolytic/oxidative stability), while the isopropyl group provides the necessary lipophilicity for cuticular penetration in plants.[2]
Handling, Stability & Safety Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][4] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Storage & Stability:
-
Oxidation Sensitivity: Anilines are prone to oxidation.[2] Store under an inert atmosphere (Argon/Nitrogen) in amber glass vials.
-
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[2]
-
Self-Validation Protocol: Before use in critical steps, verify purity via 1H-NMR . Look for the characteristic isopropyl septet at ~2.9 ppm and the doublet at ~1.2 ppm.[2] The aromatic region should show a distinct pattern (singlet/doublet) confirming the 1,2,4-substitution.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-(Trifluoromethyl)aniline (Precursor Data). Retrieved February 17, 2026, from [Link]
Sources
- 1. 888324-28-5|2,6-Diisopropyl-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 2-Aminobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | C10H8F7N | CID 9925543 - PubChem [pubchem.ncbi.nlm.nih.gov]
